molecular formula C16H23NO5 B15200791 ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

Cat. No.: B15200791
M. Wt: 309.36 g/mol
InChI Key: XOGCYMFNVKHELE-PZORYLMUSA-N
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Description

Ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is a chemical compound with a complex structure that includes a hydroxy group, a phenyl group, and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal an active amine, which can then interact with enzymes or receptors. The hydroxy group may also play a role in hydrogen bonding and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
  • Ethyl (1S,3R,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

Uniqueness

Ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is unique due to the presence of both a hydroxy group and a phenyl group, which can influence its reactivity and interactions with other molecules. The Boc-protected amino group also provides versatility in synthetic applications, allowing for selective deprotection and functionalization.

This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

InChI

InChI=1S/C16H23NO5/c1-5-21-14(19)13(18)12(11-9-7-6-8-10-11)17-15(20)22-16(2,3)4/h6-10,12-13,18H,5H2,1-4H3,(H,17,20)/t12-,13?/m1/s1

InChI Key

XOGCYMFNVKHELE-PZORYLMUSA-N

Isomeric SMILES

CCOC(=O)C([C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)O

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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